

physical and chemical properties of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromo-5-chloropyridine

Cat. No.: B1423800

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative that holds potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its trifunctional nature, featuring two bromine atoms and one chlorine atom on a pyridine scaffold, offers multiple reaction sites for selective chemical modifications. This guide provides a comprehensive overview of the known physical and chemical properties of **2,4-Dibromo-5-chloropyridine**, alongside a discussion of its synthetic relevance and safety considerations. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates available information and draws logical inferences from related halogenated pyridines to offer a foundational understanding for researchers.

Core Molecular Attributes

2,4-Dibromo-5-chloropyridine is a substituted pyridine with the chemical formula $C_5H_2Br_2ClN$. [1] The strategic placement of its halogen atoms dictates its reactivity and potential for

regioselective functionalization, a highly desirable characteristic for the synthesis of complex molecules.

Physicochemical Properties

Precise experimental data for the physical properties of **2,4-Dibromo-5-chloropyridine** are not widely reported. However, based on supplier information and data for its isomers, a summary of its core attributes is presented in Table 1. Researchers should note that properties such as melting and boiling points for halogenated pyridines can be significantly influenced by the substitution pattern. For instance, the related isomer, 2,3-Dibromo-5-chloropyridine, is a crystalline solid with a melting point in the range of 41-45 °C.[2]

Property	Value	Source
CAS Number	875232-70-5	[1][3]
Molecular Formula	C ₅ H ₂ Br ₂ ClN	[1]
Molecular Weight	271.34 g/mol	[1]
Appearance	Inferred to be a solid at room temperature	N/A
Storage	Inert atmosphere, 2-8°C	[1]

Table 1: Core Physical and Chemical Properties of **2,4-Dibromo-5-chloropyridine**

Synthesis and Reactivity

Synthetic Pathways

A definitive, peer-reviewed synthesis protocol specifically for **2,4-Dibromo-5-chloropyridine** is not readily available in the surveyed literature. However, the synthesis of polysubstituted pyridines often involves multi-step sequences starting from more common pyridine precursors. A logical synthetic approach could involve the halogenation of a pre-functionalized pyridine ring. For example, the synthesis of related compounds like 5-Bromo-2,4-dichloropyridine has been achieved through the bromination of 2-amino-4-chloropyridine followed by a diazotization reaction to introduce the second chloro group. This suggests that a similar strategy, perhaps

involving a different sequence of halogenation and functional group interconversion, could be employed for the synthesis of **2,4-Dibromo-5-chloropyridine**.

The general workflow for the synthesis of such halogenated pyridines often follows the logical progression outlined in the diagram below.

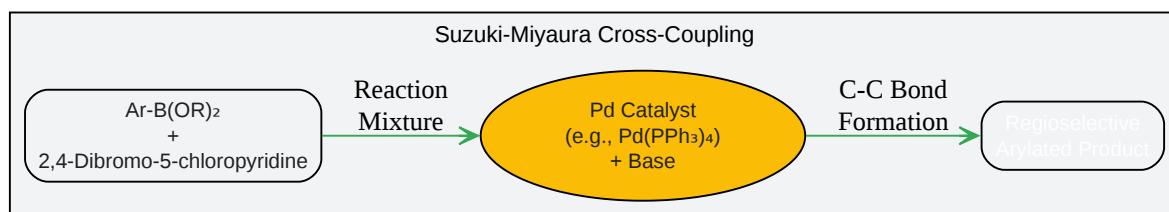

[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the synthesis of polyhalogenated pyridines.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2,4-Dibromo-5-chloropyridine** is governed by the electronic properties of the pyridine ring and the distinct nature of the carbon-halogen bonds. The pyridine ring is electron-deficient, which influences its susceptibility to nucleophilic aromatic substitution. The two bromine atoms, typically more reactive than chlorine in cross-coupling reactions, offer sites for sequential and regioselective functionalization.

Cross-Coupling Reactions: The most anticipated and valuable reactions involving this molecule are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The differential reactivity of C-Br versus C-Cl bonds under specific catalytic conditions allows for selective substitution. Generally, the C-Br bond at the 2- or 4-position is more readily activated by palladium(0) catalysts compared to the C-Cl bond. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

[Click to download full resolution via product page](#)

Figure 2: Conceptual diagram of a Suzuki-Miyaura cross-coupling reaction involving **2,4-Dibromo-5-chloropyridine**.

Applications in Drug Discovery and Development

While specific examples of drug candidates synthesized directly from **2,4-Dibromo-5-chloropyridine** are not prominent in the literature, its structural motifs are relevant to medicinal chemistry. Halogenated pyridines are key components in a wide array of biologically active compounds. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Isomeric and related structures, such as 2-bromo-5-chloropyridine, have been utilized as intermediates in the synthesis of compounds targeting various diseases. The utility of **2,4-Dibromo-5-chloropyridine** would lie in its ability to serve as a scaffold for the introduction of multiple substituents in a controlled manner, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

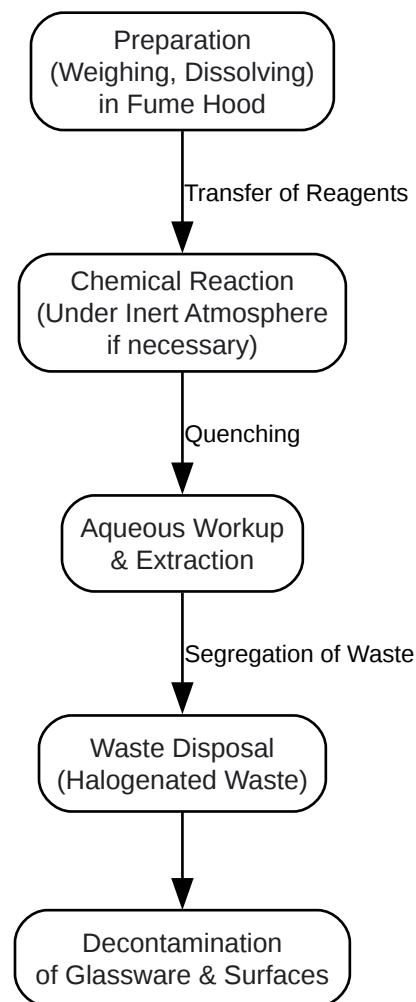
As a halogenated organic compound, **2,4-Dibromo-5-chloropyridine** requires careful handling in a laboratory setting. The available safety data indicates that it is associated with several hazards.

Hazard Identification

Based on supplier safety data, the following hazard statements apply[1]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

- H335: May cause respiratory irritation.


Recommended Handling Protocols

A rigorous adherence to standard laboratory safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Compatible chemical-resistant gloves.
- Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator is necessary.
- Skin and Body Protection: A laboratory coat and appropriate protective clothing.

Experimental Workflow Safety:

[Click to download full resolution via product page](#)

Figure 3: A standard safety workflow for handling halogenated chemical reagents.

Conclusion

2,4-Dibromo-5-chloropyridine represents a potentially valuable, yet underexplored, building block for synthetic chemistry. Its utility is predicated on the strategic and regioselective functionalization of its three halogen atoms. While a comprehensive experimental profile is yet to be fully detailed in accessible literature, the foundational knowledge of related halogenated pyridines provides a strong basis for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into its specific reactivity and the development of robust synthetic protocols are warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-Dibromo-5-chloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1423800#physical-and-chemical-properties-of-2-4-dibromo-5-chloropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

